

X-ray crystal structure of 4-Methyl-1,2,3-thiadiazole derivatives

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Compound of Interest

Compound Name: 4-Methyl-1,2,3-thiadiazole

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An In-depth Technical Guide on the X-ray Crystal Structure of **4-Methyl-1,2,3-thiadiazole** Derivatives

This guide provides a detailed overview of the X-ray crystal structures of select **4-Methyl-1,2,3-thiadiazole** derivatives, targeting researchers, scientists, and professionals in drug development. It encompasses experimental protocols, and crystallographic data, and visualizes the synthetic workflow.

Introduction

The 1,2,3-thiadiazole ring is a significant scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide range of biological activities. The incorporation of a 4-methyl group can influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This document focuses on the synthesis and crystallographic analysis of two notable derivatives containing the **4-methyl-1,2,3-thiadiazole** moiety.

Experimental Protocols

The synthesis of the detailed **4-methyl-1,2,3-thiadiazole** derivatives generally involves a multi-step process, culminating in a cyclization reaction to form the fused heterocyclic systems. The subsequent crystallization is typically achieved by slow evaporation from a suitable solvent.

Synthesis of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole

The synthesis of this derivative involves the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with carboxylic acids in the presence of phosphorus oxychloride. [1] All newly synthesized compounds were characterized by proton nuclear magnetic resonance (^1H NMR), infrared spectroscopy (IR), electroionization mass spectrometry (EI/MS), and elemental analysis.[1]

Synthesis of 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole

This compound has been synthesized through the reaction of 4-amino-3-(4-methyl-1,2,3-thiadiazolyl)-5-mercaptop-1,2,4-triazole with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid and phosphorus oxychloride.[2] The resulting structure was characterized by IR, ^1H NMR, EI-MS, elemental analysis, and single-crystal X-ray diffraction.[2]

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of the solvent from the solution of the purified compound. The choice of solvent is critical and is determined empirically for each derivative.

X-ray Crystallography Data

The crystallographic data for the two derivatives are summarized below. These data provide a quantitative description of the crystal packing and molecular geometry.

Table 1: Crystallographic Data for 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole

Parameter	Value
Chemical Formula	C ₁₂ H ₁₀ N ₆ S ₂
Molecular Weight	302.38 g/mol
Crystal System	Not available in abstract
Space Group	Not available in abstract
Unit Cell Dimensions	Not available in abstract
Volume	Not available in abstract
Z	Not available in abstract
Density (calculated)	Not available in abstract
Absorption Coefficient	Not available in abstract
F(000)	Not available in abstract
R-factor	Not available in abstract
Note:	The detailed crystallographic data for this compound would be available in the full-text publication. The abstract confirms the structure was determined by X-ray diffraction crystallography and mentions the observation of intermolecular hydrogen bonds and other weak interactions. [1]

Table 2: Crystallographic Data for 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole

Parameter	Value
Chemical Formula	C ₉ H ₆ N ₈ S ₃
Molecular Weight	322.40 g/mol
Crystal System	Monoclinic
Space Group	C2/c
Unit Cell Dimensions	a = 2.0053(4) nm, b = 1.3081(3) nm, c = 1.0556(2) nm, β = 112.69(3) $^\circ$
Volume	2.5548(9) nm ³
Z	4
Density (calculated)	1.676 g/cm ³
Absorption Coefficient (μ)	0.582 mm ⁻¹
F(000)	1312
R-factor	0.0546
wR-factor	0.1523
Source:	[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of **4-Methyl-1,2,3-thiadiazole** derivatives.



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Caption: General workflow for synthesis and crystallographic analysis.

Conclusion

The X-ray crystal structures of **4-Methyl-1,2,3-thiadiazole** derivatives provide invaluable information for understanding their molecular conformation and intermolecular interactions. The presented data for 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][3][1][2]thiadiazole reveals a monoclinic crystal system with specific unit cell parameters. While detailed crystallographic data for 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[3][4][1]triazolo[3,4-b][3][1][2]thiadiazole require access to the full publication, its structural determination via X-ray diffraction has been confirmed. This technical guide serves as a foundational resource for researchers in the field, highlighting the importance of crystallographic studies in the development of novel therapeutic and agrochemical agents based on the **4-Methyl-1,2,3-thiadiazole** scaffold.

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